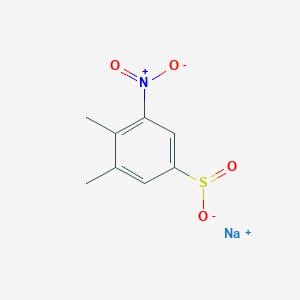
3,4-Difluorobenzene-1-sulfonyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Difluorobenzene-1-sulfonyl fluoride is a chemical compound with the molecular formula C6H3F2SO2F. It is a member of the sulfonyl fluoride family, which has gained significant attention in various fields of chemistry due to its unique reactivity and stability. This compound is particularly notable for its applications in organic synthesis, chemical biology, and materials science.
Vorbereitungsmethoden
The synthesis of 3,4-difluorobenzene-1-sulfonyl fluoride typically involves the fluorination of 3,4-difluorobenzenesulfonyl chloride. One common method is the fluoride-chloride exchange reaction, where the sulfonyl chloride is treated with a fluoride source such as potassium fluoride (KF) under appropriate conditions . This reaction is usually carried out in the presence of a phase transfer catalyst to enhance the efficiency of the fluoride exchange.
Industrial production methods may involve the use of sulfuryl fluoride gas (SO2F2) or other solid reagents like FDIT and AISF as fluorosulfonylating agents . These reagents act as electrophilic “FSO2+” synthons, facilitating the formation of the C-SO2F bond in a concise and effective manner.
Analyse Chemischer Reaktionen
3,4-Difluorobenzene-1-sulfonyl fluoride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This compound can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Electrophilic Aromatic Substitution: The presence of electron-withdrawing fluorine atoms makes the aromatic ring less reactive towards electrophiles, but under certain conditions, it can still undergo substitution reactions.
Common reagents used in these reactions include potassium fluoride, sulfuryl fluoride, and various nucleophiles. The major products formed depend on the nature of the nucleophile and the reaction conditions.
Wissenschaftliche Forschungsanwendungen
3,4-Difluorobenzene-1-sulfonyl fluoride has a wide range of applications in scientific research:
Organic Synthesis: It serves as a versatile building block for the synthesis of complex molecules, including pharmaceuticals and agrochemicals.
Chemical Biology: The compound is used in the development of chemical probes and covalent inhibitors that target specific proteins.
Materials Science: It is employed in the synthesis of functional materials with unique properties, such as fluorinated polymers and surfactants.
Drug Discovery: The sulfonyl fluoride group is a key functional group in the design of enzyme inhibitors and other bioactive molecules.
Wirkmechanismus
The mechanism by which 3,4-difluorobenzene-1-sulfonyl fluoride exerts its effects involves the formation of a covalent bond with nucleophilic residues in target molecules. This covalent modification can inhibit the activity of enzymes or alter the function of proteins by modifying serine, threonine, tyrosine, lysine, cysteine, and histidine residues . The specific molecular targets and pathways depend on the context of its application, such as enzyme inhibition in drug discovery or protein labeling in chemical biology.
Vergleich Mit ähnlichen Verbindungen
3,4-Difluorobenzene-1-sulfonyl fluoride can be compared with other sulfonyl fluorides, such as:
Ethenesulfonyl Fluoride (ESF): Used in SuFEx click chemistry reactions, ESF is a Michael acceptor for nucleophiles and is widely used in chemical biology and drug discovery.
Nonafluorobutanesulfonyl Fluoride (NfF): This compound is used in the synthesis of nonaflates, which are electrophiles in palladium-catalyzed cross-coupling reactions.
1-Bromoethenesulfonyl Fluoride (BESF): Employed as a synthetic equivalent for acetylenesulfonyl fluoride in the preparation of sulfonyl fluoride-substituted triazoles.
The uniqueness of this compound lies in its specific reactivity profile and the presence of two fluorine atoms on the aromatic ring, which can influence its chemical behavior and applications.
Eigenschaften
Molekularformel |
C6H3F3O2S |
|---|---|
Molekulargewicht |
196.15 g/mol |
IUPAC-Name |
3,4-difluorobenzenesulfonyl fluoride |
InChI |
InChI=1S/C6H3F3O2S/c7-5-2-1-4(3-6(5)8)12(9,10)11/h1-3H |
InChI-Schlüssel |
XFVUPEXGWBBMEX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1S(=O)(=O)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R)-1-[2,4-Bis(propan-2-yl)phenyl]-2-chloroethan-1-ol](/img/structure/B13171404.png)



![N-{4-[(1R)-2-chloro-1-hydroxyethyl]phenyl}-N-methylmethanesulfonamide](/img/structure/B13171429.png)
![4-[4-(Bromomethyl)phenyl]morpholine](/img/structure/B13171433.png)





![2-Aminobicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13171454.png)

![1-[2-(Hydroxymethyl)-7-azabicyclo[2.2.1]heptan-7-yl]ethan-1-one](/img/structure/B13171457.png)
